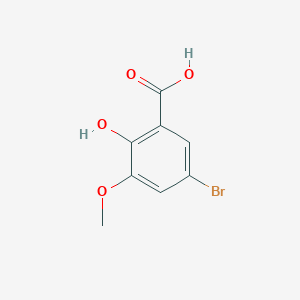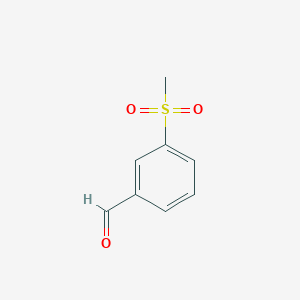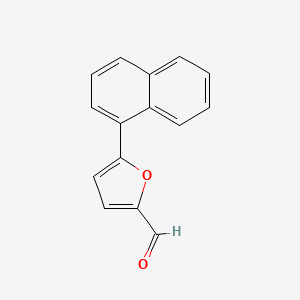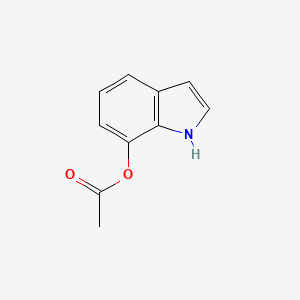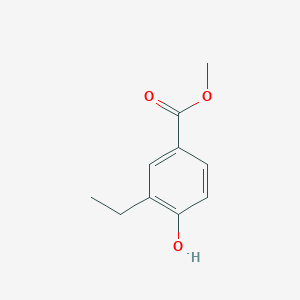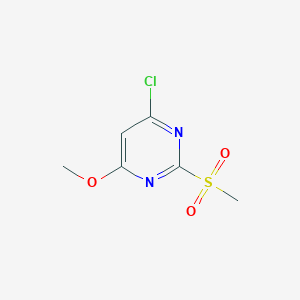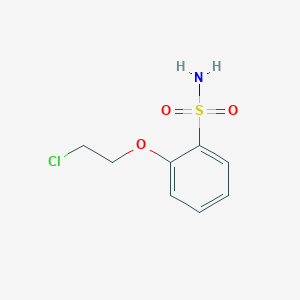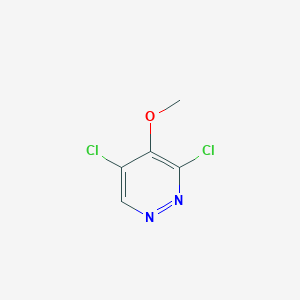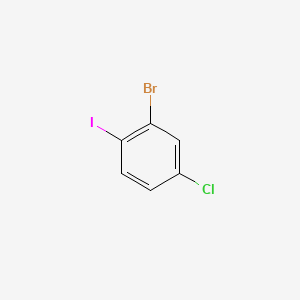![molecular formula C11H10O2 B1338399 [3-(2-Furyl)phenyl]methanol CAS No. 89929-93-1](/img/structure/B1338399.png)
[3-(2-Furyl)phenyl]methanol
Descripción general
Descripción
“[3-(2-Furyl)phenyl]methanol” is a chemical compound with the molecular formula C11H10O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “[3-(2-Furyl)phenyl]methanol” or similar compounds has been discussed in several studies . For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .
Molecular Structure Analysis
The molecular structure of “[3-(2-Furyl)phenyl]methanol” can be analyzed using various spectroscopic techniques. For example, NMR spectroscopy can be used to study the electronic properties of 2-furyl and 3-furyl substituents attached to phosphanes and phosphonium salts .
Chemical Reactions Analysis
The chemical reactions involving “[3-(2-Furyl)phenyl]methanol” or similar compounds have been studied . For instance, the addition of organometallic reagents to 3-furfural provides 3-furyl alcohols, which can be converted to 2-substituted 3-furfurals upon oxidative rearrangement .
Physical And Chemical Properties Analysis
“[3-(2-Furyl)phenyl]methanol” is a hazardous chemical . Its physical and chemical properties can be analyzed using various techniques .
Aplicaciones Científicas De Investigación
Biomass Conversion to Furan Platform Chemicals
[3-(2-Furyl)phenyl]methanol is a compound that can be derived from biomass and serves as a precursor for furan platform chemicals (FPCs). These FPCs are crucial for the sustainable chemical industry, as they offer a green alternative to petroleum-based chemicals. The synthesis of [3-(2-Furyl)phenyl]methanol from biomass not only supports the production of biofuels but also contributes to the creation of bioplastics and other bio-based materials .
Synthesis of Chiral Furans
The compound plays a significant role in the synthesis of chiral furans, which are valuable in pharmaceutical research. Chiral furans are used to create drugs with specific enantiomeric properties, leading to medications that are more effective and have fewer side effects. The ability to synthesize these compounds economically from biomass-derived materials like [3-(2-Furyl)phenyl]methanol is a significant advancement in medicinal chemistry .
Development of Sustainable Textiles
In the textile industry, [3-(2-Furyl)phenyl]methanol can be utilized to develop sustainable fabrics. The furan derivatives from this compound can be incorporated into fibers to create textiles with enhanced durability and environmental benefits. This application is part of a broader movement towards sustainable fashion, where the environmental impact of clothing is minimized .
Coatings and Paints Industry
The derivatives of [3-(2-Furyl)phenyl]methanol find applications in the coatings and paints industry. They can be used to produce eco-friendly paints and coatings with improved performance characteristics, such as better adhesion, resistance to weathering, and reduced toxicity. This aligns with the industry’s shift towards more sustainable and environmentally friendly products .
Pharmaceutical Research
In pharmaceutical research, [3-(2-Furyl)phenyl]methanol is used as a building block for the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for the creation of compounds with potential therapeutic effects, particularly in the development of novel treatments for diseases where traditional medications have been less effective .
Advanced Material Synthesis
The compound is instrumental in the synthesis of advanced materials, including those used in aerospace and automotive industries. Its furan derivatives can lead to the development of lightweight yet strong materials that contribute to energy efficiency and performance improvements in vehicles and aircraft .
Safety And Hazards
Propiedades
IUPAC Name |
[3-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRFADZILHXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455739 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Furyl)phenyl]methanol | |
CAS RN |
89929-93-1 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


